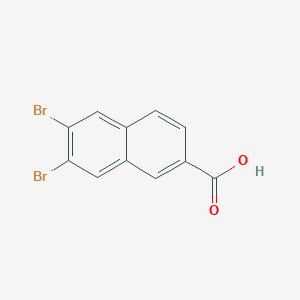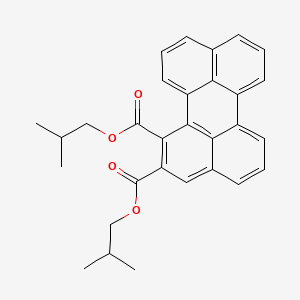
Diisobutyl Perylenedicarboxylate
Overview
Description
Diisobutyl Perylenedicarboxylate is an organic compound with the molecular formula C₃₀H₂₈O₄. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is known for its unique chemical properties and applications in various scientific fields. This compound is often used in research due to its stability and distinctive fluorescence characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutyl Perylenedicarboxylate can be synthesized through the esterification of perylene-3,9-dicarboxylic acid with isobutyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Diisobutyl Perylenedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,9-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Perylene-3,9-dicarboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted perylene derivatives.
Scientific Research Applications
Diisobutyl Perylenedicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy and imaging studies.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of Diisobutyl Perylenedicarboxylate involves its interaction with light. When exposed to light, the compound absorbs photons and reaches an excited state. It then emits light at a different wavelength, a property known as fluorescence. This makes it useful in various imaging and detection applications. The molecular targets and pathways involved in its action are primarily related to its ability to interact with light and emit fluorescence.
Comparison with Similar Compounds
Similar Compounds
Perylene: The parent compound of Diisobutyl Perylenedicarboxylate, known for its aromatic properties.
Perylenedicarboxylic Acid: The acid form of the compound, used in similar applications.
Diethyl Perylenedicarboxylate: Another ester derivative with similar properties but different solubility and reactivity.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct solubility and reactivity compared to other perylene derivatives. Its stability and fluorescence characteristics make it particularly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
bis(2-methylpropyl) perylene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-17(2)15-33-29(31)24-14-20-10-7-12-22-21-11-5-8-19-9-6-13-23(25(19)21)27(26(20)22)28(24)30(32)34-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKNPMBAQGMLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(C2=C3C(=C1)C=CC=C3C4=CC=CC5=C4C2=CC=C5)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79869-59-3 | |
| Record name | bis(2-methylpropyl) perylene-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


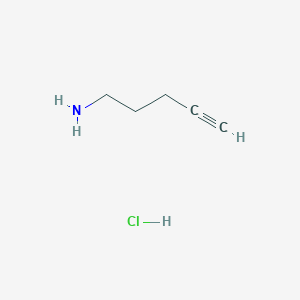
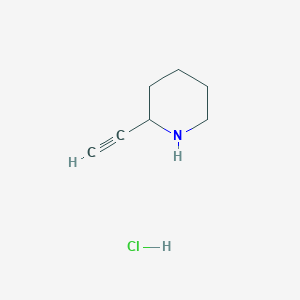

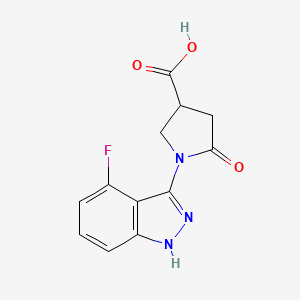
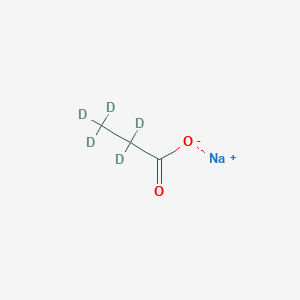

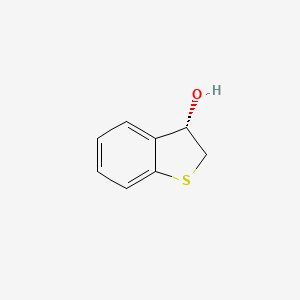

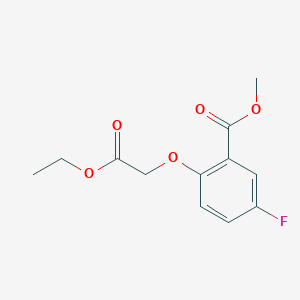
![N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide](/img/structure/B1401497.png)
